molecular formula C17H16F3NO B12816208 N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B12816208
M. Wt: 307.31 g/mol
InChI Key: VLUOPMVGCODGRW-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to the phenyl ring and a trifluoromethyl group attached to the benzamide structure

Preparation Methods

The synthesis of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-isopropylaniline with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The isopropyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact pathways and targets involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

N-(4-Isopropylphenyl)-2-(trifluoromethyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO/c1-11(2)12-7-9-13(10-8-12)21-16(22)14-5-3-4-6-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)

InChI Key

VLUOPMVGCODGRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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